1-N,3-N-bis[4-[(E)-2-phenylethenyl]phenyl]benzene-1,3-dicarboxamide
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Overview
Description
1-N,3-N-bis[4-[(E)-2-phenylethenyl]phenyl]benzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes two phenylethenyl groups attached to a benzene ring through amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,3-N-bis[4-[(E)-2-phenylethenyl]phenyl]benzene-1,3-dicarboxamide typically involves a multi-step process. One common method includes the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of 4-[(E)-2-phenylethenyl]aniline and benzene-1,3-dicarboxylic acid.
Formation of the amide bond: The aniline derivative is reacted with benzene-1,3-dicarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-N,3-N-bis[4-[(E)-2-phenylethenyl]phenyl]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The phenylethenyl groups can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form the corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-N,3-N-bis[4-[(E)-2-phenylethenyl]phenyl]benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activity, including its interaction with proteins and enzymes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-N,3-N-bis[4-[(E)-2-phenylethenyl]phenyl]benzene-1,3-dicarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trinitro-2,4-bis-(2-phenylethenyl)benzene
- 1-N,3-N-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide
- 1,4-Bis(diphenylamino)benzene
Uniqueness
1-N,3-N-bis[4-[(E)-2-phenylethenyl]phenyl]benzene-1,3-dicarboxamide is unique due to its specific arrangement of phenylethenyl groups and amide linkages, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-N,3-N-bis[4-[(E)-2-phenylethenyl]phenyl]benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28N2O2/c39-35(37-33-22-18-29(19-23-33)16-14-27-8-3-1-4-9-27)31-12-7-13-32(26-31)36(40)38-34-24-20-30(21-25-34)17-15-28-10-5-2-6-11-28/h1-26H,(H,37,39)(H,38,40)/b16-14+,17-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYVLRSDIMXMEJ-YXLFCKQPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)C=CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)/C=C/C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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